- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(1), 169-196,
Cas no 937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine)

937273-29-5 structure
Produktname:4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
CAS-Nr.:937273-29-5
MF:C14H13ClN2O
MW:260.718822240829
MDL:MFCD29921205
CID:4660284
PubChem ID:53363692
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
- PACR-008
- Pyrimidine, 2-chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]-
- 2-Chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]pyrimidine (ACI)
- SY060678
- DB-105898
- AKOS027336003
- CS-0458780
- 2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine
- SCHEMBL1097452
- SB59544
- F51020
- 4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine
- MFCD29921205
- 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
- 937273-29-5
-
- MDL: MFCD29921205
- Inchi: 1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2
- InChI-Schlüssel: SFLXQVPCWIHCJQ-UHFFFAOYSA-N
- Lächelt: ClC1N=C(C2C=C(COCC=C)C=CC=2)C=CN=1
Berechnete Eigenschaften
- Genaue Masse: 260.0716407g/mol
- Monoisotopenmasse: 260.0716407g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 262
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35Ų
- XLogP3: 3.1
Experimentelle Eigenschaften
- Dichte: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,31 g/l) (25°C),
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10235-5g |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 5g |
¥8259.0 | 2024-07-18 | |
Chemenu | CM121294-1g |
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |
937273-29-5 | 95% | 1g |
$362 | 2024-07-19 | |
eNovation Chemicals LLC | D777058-5g |
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |
937273-29-5 | 95% | 5g |
$470 | 2024-07-20 | |
Ambeed | A833797-10g |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 97% | 10g |
$984.0 | 2024-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529447-250mg |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 98% | 250mg |
¥1965.00 | 2024-04-24 | |
Crysdot LLC | CD11009239-5g |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 97% | 5g |
$982 | 2024-07-19 | |
Aaron | AR00H29C-250mg |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 250mg |
$75.00 | 2025-02-11 | |
Aaron | AR00H29C-1g |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 1g |
$188.00 | 2025-02-11 | |
Aaron | AR00H29C-5g |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 5g |
$476.00 | 2025-02-11 | |
eNovation Chemicals LLC | D777058-25g |
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |
937273-29-5 | 95% | 25g |
$1430 | 2024-07-20 |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and LymphomaJournal of Medicinal Chemistry, 2011, 54(13), 4638-4658,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide ; overnight, rt
Referenz
- Preparation of N-macrocyclic pyrimidine derivatives and its application as antiproliferative agents, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C
Referenz
- First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with MyelofibrosisAnti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt; 2 h, 0 - 5 °C; 4 h, 5 °C → 30 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Synthesis of pacritinib hydrochlorideZhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1269-1273,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ; overnight, 40 °C
Referenz
- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2European Journal of Medicinal Chemistry, 2015, 95, 104-115,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 20 h, rt
Referenz
- Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell LinesJournal of Medicinal Chemistry, 2016, 59(18), 8233-8262,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 17 h, rt
Referenz
- Macrocycle compounds as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Herstellungsverfahren 10
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Raw materials
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preparation Products
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Verwandte Literatur
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937273-29-5)4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

Reinheit:99%
Menge:10g
Preis ($):886.0